Sodium hydroxy(oxo)silanolate

Description

Sodium hydroxy(oxo)silanolate (CAS 106985-35-7) is a sodium silicate derivative with the molecular formula Na₂SiO₃. It is systematically named as disodium 1,3-dioxodisiloxane-1,3-diolate and is characterized by a silanolate backbone with hydroxyl (-OH) and oxo (-O) functional groups . This compound is utilized in industrial and laboratory settings, particularly in materials science, due to its stability and reactivity as a nucleophile in cross-coupling reactions .

Properties

IUPAC Name |

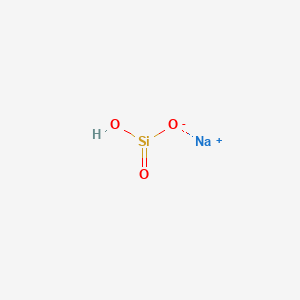

sodium;hydroxy-oxido-oxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO3Si/c;1-4(2)3/h;1H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYJCUIKDCQRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.081 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dry Method

The dry method involves the direct melting of a mixture of soda ash (sodium carbonate, Na2CO3) and silicon dioxide (silica sand, SiO2) in specific proportions. The process steps are as follows:

- Mixing: Soda ash and silica sand are uniformly mixed in a predetermined ratio.

- Melting: The mixture is heated to a high temperature to melt and react, typically above the melting point of sodium carbonate (851 °C).

- Dissolution and Clarification: The molten mixture is dissolved by heating, then allowed to settle and clarify.

- Concentration: The solution is concentrated to achieve the desired sodium silicate concentration.

- Drying: The concentrated solution can be spray-dried to produce powdered sodium silicate.

The overall chemical reaction can be represented as:

$$

x \text{Na}2\text{CO}3 + \text{SiO}2 \rightarrow (\text{Na}2\text{O})x \cdot \text{SiO}2 + x \text{CO}_2

$$

This method produces solid sodium silicate powders or granules suitable for various industrial uses.

Wet Method (Autoclave Process)

The wet method involves the reaction of silica sand with liquid caustic soda (sodium hydroxide, NaOH) under steam pressure in an autoclave. The process includes:

- Mixing: Silica sand and liquid caustic soda are mixed in an appropriate ratio.

- Autoclaving: The mixture is placed in an autoclave and heated with direct steam until the pressure reaches about 0.7–0.8 MPa.

- Reaction Holding: Steam introduction is stopped, and the pressure is maintained by jacket steam to sustain the reaction for several hours.

- Filtration and Concentration: After the reaction, the mixture is filtered and concentrated to obtain a liquid sodium silicate solution (water glass).

The reaction for this method is:

$$

2 \text{NaOH} + \text{SiO}2 \rightarrow \text{Na}2\text{O} \cdot \text{SiO}2 + \text{H}2\text{O}

$$

This method yields a liquid sodium silicate product with strong detergent and emulsifying properties.

Alternative Carbon-Based Reduction Method

Another preparation route involves using sodium sulfate (Na2SO4) and carbon as a reducing agent at elevated temperatures:

$$

\text{Na}2\text{SO}4 + \text{C} + \text{SiO}2 \rightarrow \text{Na}2\text{O} \cdot \text{SiO}2 + \text{CO}2 + \text{SO}_2

$$

This method is less common but can be employed in specific industrial settings.

Comparative Data Table of Preparation Methods

| Parameter | Dry Method | Wet Method (Autoclave) | Carbon Reduction Method |

|---|---|---|---|

| Reactants | Soda ash (Na2CO3), silica sand (SiO2) | Caustic soda (NaOH), silica sand (SiO2) | Sodium sulfate (Na2SO4), carbon, SiO2 |

| Reaction Medium | Molten mixture | Liquid phase under steam pressure | Solid-state reaction at high temp |

| Temperature Range | > 851 °C (melting point of Na2CO3) | 100–150 °C (steam autoclave conditions) | High temperature (>800 °C) |

| Pressure | Atmospheric | 0.7–0.8 MPa steam pressure | Atmospheric or controlled atmosphere |

| Product Form | Powder or granules | Liquid sodium silicate solution | Solid sodium silicate |

| By-products | CO2 | Water | CO2, SO2 |

| Industrial Suitability | Large-scale solid sodium silicate production | Liquid sodium silicate for detergents, emulsifiers | Specialized applications |

Research Findings and Process Optimization

The dry method is favored for producing solid sodium silicate powders with controlled particle size and concentration, suitable for fireproofing and detergent industries. The melting and clarification steps are critical to ensure purity and homogeneity.

The wet method allows for better control of product concentration and is suitable for applications requiring liquid sodium silicate. The autoclave parameters such as temperature, pressure, and reaction time directly affect the molecular weight and viscosity of the product.

Process improvements focus on optimizing reaction conditions to reduce energy consumption and improve yield. For example, controlling steam pressure and temperature in the autoclave can enhance reaction efficiency and product quality.

Purification and concentration steps are essential to remove impurities and achieve the desired sodium silicate specifications. Spray drying in the dry method and filtration in the wet method are common techniques.

Chemical Reactions Analysis

Oxidation Reactions

Sodium hydroxy(oxo)silanolate participates in oxidation reactions under controlled conditions. Key findings include:

-

Hydrogen Peroxide as Oxidant : Reacts with H₂O₂ to form silicon-based oxides, with reaction rates influenced by pH and temperature .

-

Fluoride-Promoted Oxidation : In THF/MeOH systems, fluoride ions (e.g., TBAF) accelerate silanol oxidation while promoting disiloxane (R₃SiOSiR₃) formation as a byproduct .

Oxidation Rate Data

| Reaction System | Oxidant | Promoter | Rate Constant (mM/s) | Major Product |

|---|---|---|---|---|

| THF/MeOH | H₂O₂ | None | 2.45 × 10⁻³ | Silica gel |

| THF/MeOH | H₂O₂ | TBAF | 2.91 × 10⁻² | Disiloxane |

Substitution Reactions

The compound undergoes substitution reactions, particularly in catalytic cross-coupling processes:

-

Transmetalation Pathways :

Catalytic Cross-Coupling Efficiency

| Catalyst System | Silanolate Equiv. | Reaction Rate (mM/s) |

|---|---|---|

| K⁺ Silanolate | 1.0 | 2.45 × 10⁻³ |

| K⁺ Silanolate | 5.0 | 2.91 × 10⁻² |

| Cs⁺ Silanolate | 5.0 | Not measurable (fast) |

Note: Cesium silanolate enhances reaction rates significantly due to superior ion-pair dissociation .

Acid-Base Reactions

-

Acidic Conditions : Reacts with HCl or H₂SO₄ to form silicic acid (H₄SiO₄), which dehydrates to silica gel (SiO₂·nH₂O) upon heating .

-

Alkaline Stability : Stable in basic environments but decomposes in acidic media, releasing sodium ions .

Reaction Equilibrium (THF/MeOH)

| Reactant | Product | Equilibrium Constant (Kₑq) |

|---|---|---|

| Methoxysilane | Silanol | 2.48 |

| Methoxysilane + F⁻ | Silanol + Disiloxane | Kₑq shifts to disiloxane |

Thermal Decomposition

-

Dry Method Synthesis : At 1,100–1,300°C, decomposes into Na₂O and SiO₂ .

-

Hydrogen-Bridged Silanolates : Form cyclic [D₃OH]⁻ anions under anhydrous conditions, decomposing into siloxanes (e.g., Me₃SiOSiMe₃) .

Redox-Neutral Polymerization

-

Silanolate Anion Propagation : Acts as an initiator in sol-gel processes, forming polysilicate networks via condensation.

Comparative Reactivity

| Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|

| Oxidation | H₂O₂, F⁻ | SiO₂, Disiloxane |

| Substitution | Pd catalysts, Aryl halides | Biaryl compounds |

| Acid-Base | HCl, H₂SO₄ | Silicic acid/Silica gel |

| Thermal Decomposition | High temperature (1,300°C) | Na₂O, SiO₂ |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Mechanism of Action

Sodium hydroxy(oxo)silanolate is characterized by its slightly viscous, alkaline liquid form. It is stable in neutral and alkaline environments but reacts with acids to form silicic acid, which can dehydrate into silica gel upon heating. The compound acts primarily through the formation of silanolate anions, which are crucial in various chemical reactions, including polymerization and silylation processes.

Scientific Research Applications

This compound finds applications in several scientific domains:

1. Chemistry

- Precursor for Silicon-Based Compounds : It serves as a precursor in synthesizing other silicon-based materials, facilitating the development of advanced materials used in electronics and coatings.

- Silylation Reagent : Recent studies have demonstrated its effectiveness as a silylating reagent in palladium-catalyzed reactions, enabling the synthesis of diverse arylsilanes from electron-rich substrates .

2. Biology

- Biological Buffers : Sodium silicate is used in preparing biological buffers that stabilize pH levels during biochemical reactions.

- Cellular Effects : Research indicates that it can influence cellular processes by modulating signaling pathways and gene expression, making it valuable in biochemistry.

3. Medicine

- Drug Delivery Systems : The compound is being explored for its potential use in drug delivery systems due to its biocompatibility and ability to form silica-based structures that can encapsulate drugs.

- Medical Adhesives : Its adhesive properties make it suitable for applications in medical adhesives and sealants.

4. Industry

- Detergents and Cleaning Agents : this compound is widely used in the production of detergents, where it enhances cleaning efficiency by softening water and preventing mineral deposits .

- Construction Materials : In construction, it reacts with calcium hydroxide to form calcium silicate hydrate, which improves the durability of cement-based materials .

- Corrosion Inhibitor : It acts as a corrosion inhibitor in various industrial processes, protecting metals from oxidative damage .

Case Studies

Case Study 1: Silylation Reactions

A study published on the synthesis of biologically relevant compounds highlighted the successful application of sodium silylsilanolates as silylating agents. The research demonstrated high yields in converting various aryl bromides into their corresponding trimethylsilyl derivatives, showcasing the compound's utility in drug development .

Case Study 2: Biological Activity

Research investigating the antimicrobial properties of sodium silicate revealed its effectiveness against certain bacteria and fungi. This property is particularly beneficial for preservation applications in food and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium hydroxy(oxo)silanolate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Catalytic Efficiency: this compound outperforms Li/K analogues in cross-coupling reactions due to optimal ion size and nucleophilicity .

- Material Science: Magnesium silanolate’s thermal stability makes it preferable for high-temperature applications, whereas this compound is favored in solution-phase syntheses .

- Toxicity: this compound exhibits lower acute toxicity compared to sodium chloroacetate, which requires stringent handling protocols .

Biological Activity

Sodium hydroxy(oxo)silanolate, commonly referred to as sodium silicate, is a compound with significant biological activity that has garnered attention in various scientific fields. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound has the chemical formula HNaO₃Si and is characterized by a tetrahedral silicon center bonded to three oxygen atoms and one hydroxyl group. The compound is soluble in water and exhibits alkaline properties, making it useful in various applications ranging from industrial to biomedical fields .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound influences cellular functions by modulating signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to alterations in gene expression and cellular metabolism.

- Enzyme Interaction : this compound interacts with enzymes such as silicatein, facilitating the formation of silica-based structures. This interaction plays a crucial role in the synthesis of silicon-based materials .

- Stabilization of Biological Buffers : It acts as a stabilizing agent in biochemical reactions, which is essential for maintaining pH levels in biological systems.

This compound exhibits several biochemical properties that underscore its significance:

- Catalytic Activity : The compound can act as a catalyst in biochemical processes, promoting the conversion of substrates into products.

- Cellular Effects : It has been shown to enhance bone mineralization and promote wound healing at low doses in animal models. Additionally, it influences cellular processes such as proliferation and differentiation.

- Metabolic Pathways : The compound participates in various metabolic pathways, interacting with enzymes that facilitate its incorporation into biological processes.

1. Wound Healing Enhancement

A study investigated the effects of this compound on wound healing in rat models. Results indicated that treatment with the compound led to accelerated healing rates compared to control groups. Histological analysis showed increased collagen deposition and angiogenesis at the wound site.

2. Bone Mineralization Study

Research conducted on the effects of this compound on bone mineralization demonstrated that low concentrations significantly enhanced osteoblast activity, leading to increased mineral deposition in vitro. This suggests potential applications in bone regeneration therapies.

Toxicity and Safety Profile

Despite its beneficial properties, this compound poses certain risks:

- Toxicity Levels : The compound has an LD50 value of 1960 mg/kg when administered orally to rats, indicating moderate toxicity .

- Safety Precautions : It is classified as irritating to eyes and skin, necessitating protective measures during handling. Proper storage conditions are essential to prevent degradation upon exposure to acids or moisture .

Applications in Medicine and Industry

This compound is utilized across various sectors due to its versatile properties:

- Biomedical Applications : It is explored for use in drug delivery systems and as a component in medical adhesives due to its biocompatibility.

- Industrial Uses : The compound serves as a binder, detergent, and corrosion inhibitor across multiple industries including textiles, construction, and agriculture .

Summary Table of Biological Activities

| Activity | Description | Evidence Source |

|---|---|---|

| Wound Healing | Accelerates healing rates; increases collagen deposition | Case Study 1 |

| Bone Mineralization | Enhances osteoblast activity; increases mineral deposition | Case Study 2 |

| Enzyme Interaction | Facilitates silica-based structure formation | Research Findings |

| Cellular Signaling Modulation | Alters gene expression; affects metabolism | Research Findings |

Q & A

Q. What are the optimal synthesis conditions for sodium hydroxy(oxo)silanolate with controlled SiO₂/Na₂O molar ratios?

this compound is typically synthesized by fusing silica (SiO₂) and sodium carbonate (Na₂CO₃) at high temperatures (>1100°C), followed by dissolution in water. To achieve specific SiO₂/Na₂O molar ratios (2:1 to 3.75:1), stoichiometric adjustments of precursors are critical. For example, a 3:1 ratio requires 3 moles of SiO₂ per mole of Na₂CO₃. Post-synthesis, viscosity measurements and FTIR spectroscopy (e.g., Si-O-Si stretching bands at ~1000 cm⁻¹) validate structural consistency .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

Stability assays involve titrating aqueous solutions with HCl to simulate acidic environments. Precipitation of silica gel at pH < 7 indicates decomposition, monitored via turbidimetry or gravimetric analysis. In alkaline conditions (pH > 10), stability is assessed by tracking silicate ion concentration via ion chromatography. Thermal stability is evaluated using TGA, with dehydration observed at 100–200°C and structural collapse above 800°C .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- FTIR : Identifies Si-O-Si asymmetric stretching (1000–1100 cm⁻¹) and Si-OH bending (950 cm⁻¹).

- XRD : Amorphous phases lack sharp peaks, but calcined samples may show Na₂SiO₃ crystalline patterns (JCPDS 00-022-0614).

- ²⁹Si NMR : Reveals Q³ (silicate tetrahedra with three bridging oxygens) and Q⁴ (fully connected tetrahedra) environments .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions as a transmetalation agent?

In Pd-catalyzed reactions, this compound acts as a silicon nucleophile, forming arylpalladium(II) silanolate intermediates. Kinetic studies (e.g., rate equation analysis) show turnover-limiting transmetalation steps, bypassing pentacoordinate siliconate formation. Key intermediates are detected via ³¹P NMR spectroscopy (e.g., shifts at δ 20–25 ppm for Pd-dppp complexes) and characterized by X-ray crystallography .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological studies (e.g., antimicrobial or osteogenic activity) often arise from inconsistent sample purity or colloidal silica byproducts. Mitigation strategies include:

Q. How can computational modeling enhance the design of this compound-based materials?

Molecular dynamics (MD) simulations predict silicate network formation under varying Na⁺/H₂O ratios. Density functional theory (DFT) calculates activation energies for acid-induced gelation (e.g., Si-O bond cleavage at ~50 kJ/mol). Pair these with experimental SAXS data to validate pore-size distributions in silica gels .

Methodological Guidelines

- Data reporting : Follow Beilstein Journal standards: report synthesis protocols for ≤5 compounds in the main text; deposit additional data in supplementary files (e.g., NMR spectra, TGA curves) .

- Contradiction analysis : Use Oklahoma Academic Standards for multi-source validation: cross-reference ≥3 independent studies before concluding bioactivity or catalytic mechanisms .

Q. Table 1. Key Characterization Data for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.